5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-7-10(12(18)23)11(22-13(21-7)19-6-20-22)8-2-4-9(5-3-8)14(15,16)17/h2-6,11H,1H3,(H2,18,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPHGZBPBVBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the enzyme Dihydroorotate Dehydrogenase (DHODH) in mitochondria. DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.
Mode of Action
This compound interacts with its target, DHODH, by binding to it. The binding sites for this compound on Plasmodium and mammalian DHODHs are overlapping but distinct. Key hydrogen-bond and stacking interactions that underlie strong binding to PfDHODH are absent in the mammalian enzymes.
Biochemical Pathways
The action of this compound affects the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, it prevents the conversion of dihydroorotate to orotate, thereby disrupting the production of pyrimidine nucleotides.
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to its inhibition of DHODH. This results in a disruption of the de novo pyrimidine biosynthesis pathway, affecting the production of pyrimidine nucleotides.
Biological Activity
5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H16F3N5O
- Molecular Weight : 399.37 g/mol
- CAS Number : Not specified in the search results.
The compound features a triazole ring fused with a pyrimidine structure, which is known for conferring various biological activities, including anticancer and anticonvulsant properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.
- Case Study : In a study examining several triazolo-pyrimidines, this compound was found to inhibit cell growth in human breast cancer cells (MCF-7) with an IC50 value indicating potent activity .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated effectiveness in reducing seizure activity.
- Research Findings : In a study comparing various derivatives of triazolo-pyrimidines, this compound showed promising results in the Maximal Electroshock (MES) test, indicating its potential as an anticonvulsant agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the triazole and pyrimidine rings can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group at position 4 | Enhances lipophilicity and cellular uptake |
| Methyl group at position 5 | Contributes to overall stability and efficacy |
Pharmacological Mechanisms
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Neurotransmitter Modulation : Its anticonvulsant effects may be attributed to modulation of neurotransmitter release and receptor activity in the central nervous system.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of triazolo-pyrimidines can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). For instance, studies have shown that certain derivatives demonstrate IC50 values ranging from 0.3 to 24 µM against these targets, suggesting potential for anticancer therapies .
- Antiviral Properties : The compound has been investigated for its ability to inhibit HIV-1 replication. This application is particularly relevant as the search for effective antiviral agents continues amid rising resistance to existing treatments .
- Antiparasitic and Antifungal Activities : Related compounds have shown efficacy against various parasites and fungi, indicating that this chemical class may be useful in developing new antiparasitic and antifungal drugs .
Synthetic Chemistry
The synthesis of 5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves innovative methodologies:
- Catalytic Methods : Recent studies highlight the use of TMDP (a catalytic additive) in synthesizing triazolo-pyrimidine derivatives under environmentally friendly conditions. This approach enhances yield and reduces the need for harsh solvents, making it a sustainable option for pharmaceutical synthesis .
- Green Chemistry : The application of water as a solvent in the synthesis processes aligns with green chemistry principles. It minimizes environmental impact while maintaining high reaction efficiency .
Case Studies and Experimental Findings
A variety of studies have documented the synthesis and application of this compound:
Q & A
[Basic] What are the recommended synthetic protocols for preparing this compound under green chemistry conditions?
The synthesis can be achieved using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. Two methods are established:
- Method A : A mixture of water/ethanol (1:1 v/v) under reflux, yielding ~92% pure product after recrystallization.
- Method B : Molten TMDP at 65°C, eliminating volatile solvents. Both methods use recyclable TMDP (recovered via filtration and evaporation) and avoid hazardous reagents. Key advantages include high thermal stability, non-flammability, and reduced waste .
[Basic] Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm substituent positions and hydrogen/carbon environments (e.g., trifluoromethyl, carboxamide groups).
- X-ray crystallography : Resolve dihedral angles and ring conformations (e.g., envelope conformation of the dihydropyrimidine ring and near-perpendicular phenyl orientation) .
- IR spectroscopy : Identify functional groups like C=O (carboxamide) and C-F (trifluoromethyl) .
[Advanced] How can researchers resolve contradictions in reaction yields when using different solvent systems (e.g., DMF vs. ethanol/water)?
Yield discrepancies often arise from solvent polarity and catalyst compatibility. For example:
- Ethanol/water (polar protic): Enhances TMDP’s hydrogen-bonding capacity, stabilizing intermediates for higher yields (~92%) .
- DMF (polar aprotic): May deactivate Lewis base sites in TMDP, reducing efficiency. Methodological adjustments, such as optimizing TMDP loading or temperature, can mitigate this. Cross-validate via TLC monitoring and microanalysis .
[Advanced] How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
The trifluoromethyl (-CF₃) group:
- Electron-withdrawing effect : Increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions.
- Lipophilicity : Improves membrane permeability, critical for bioavailability studies.
- Thermal/oxidative stability : Reduces metabolic degradation, as observed in X-ray structures of analogous compounds .
[Advanced] What computational methods are suitable for predicting biological activity based on structural analogs?
- Molecular docking : Simulate interactions with biological targets (e.g., MDM2-p53 protein) using software like AutoDock.
- QSAR models : Correlate substituent effects (e.g., -CF₃ position) with activity trends from analogous triazolopyrimidines.
- DFT calculations : Analyze electron density maps to predict reactive sites for structural optimization .
[Basic] What are the standard procedures for recrystallization and purification post-synthesis?
- Ethanol recrystallization : Dissolve crude product in hot ethanol (50°C), cool slowly to room temperature, and filter. This removes unreacted aldehydes or triazole precursors .
- Silica gel chromatography : Optional for complex mixtures (e.g., regioisomers), using ethyl acetate/hexane gradients .
[Advanced] What strategies optimize catalyst recovery and reuse in multi-step syntheses?
- TMDP recovery : After filtration, evaporate aqueous solutions under reduced pressure. Reuse without purification for 3–5 cycles with <5% yield reduction.
- Process automation : Integrate continuous flow reactors to maintain TMDP’s molten state (65°C) and minimize decomposition .
[Advanced] How can X-ray crystallography data inform the design of analogs with enhanced bioactivity?
- Dihedral angle analysis : A near-perpendicular phenyl-triazole orientation (83.94° in analogs) reduces steric hindrance, improving target binding.
- Hydrogen-bonding motifs : Modify carboxamide substituents to mimic intermolecular N–H⋯N interactions observed in crystal packing .
[Basic] What safety precautions are critical when handling intermediates like 3-amino-1,2,4-triazole?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.
- Waste disposal : Neutralize acidic residues (e.g., HCl from cyclization steps) before disposal .
[Advanced] How can AI-driven process simulation improve reaction scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
